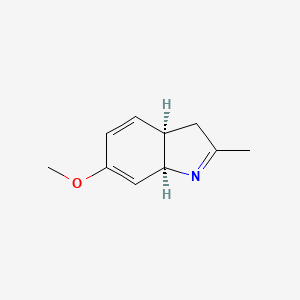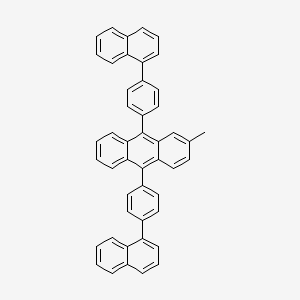![molecular formula C4H3N3S B13100549 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole CAS No. 500722-43-0](/img/structure/B13100549.png)
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole typically involves the cyclization of a thiadiazole ring system. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Hurd-Mori reaction could be adapted for industrial use with appropriate scaling and process optimization.
化学反应分析
Types of Reactions
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism by which 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved .
相似化合物的比较
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole can be compared with other heterocyclic compounds, such as:
1,2,3-Benzothiadiazole: Known for its plant activator properties.
2,6-Dichloroisonicotinic acid: Another plant activator with a different structural framework.
Thiophene fused thiadiazoles: These compounds also exhibit interesting biological activities
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
500722-43-0 |
|---|---|
分子式 |
C4H3N3S |
分子量 |
125.15 g/mol |
IUPAC 名称 |
4H-pyrrolo[2,3-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)8-7-6-4/h1-2,5H |
InChI 键 |
BKEJQHMFJCUTKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1SN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


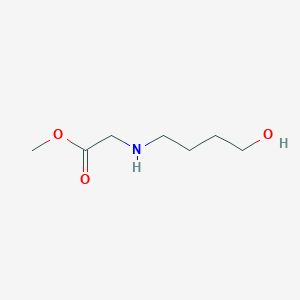
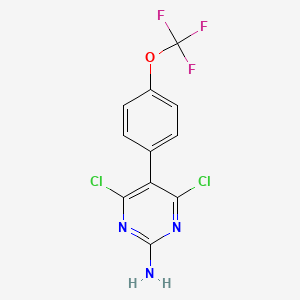
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
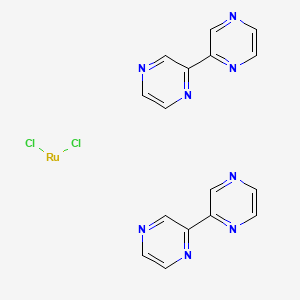
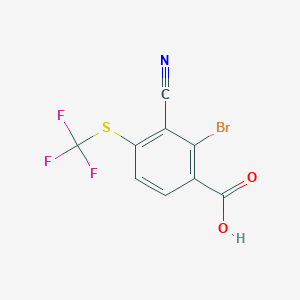
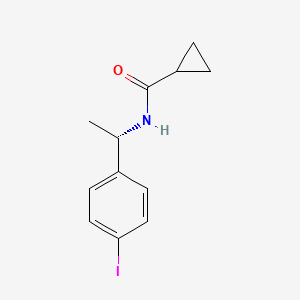
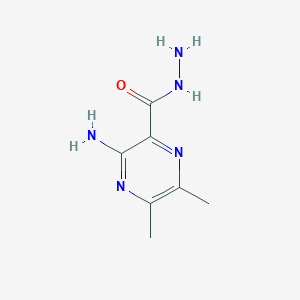
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
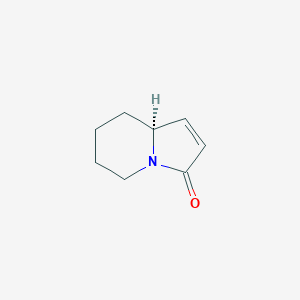
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
